molecular formula C18H15FN2O3 B5414491 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide

Cat. No. B5414491
M. Wt: 326.3 g/mol
InChI Key: ARYOJSFLNMTOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in a variety of cellular processes.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective inhibitor of PLD, an enzyme that is involved in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, this compound can alter these cellular processes, providing researchers with a valuable tool for studying the role of PLD in various biological systems.

Mechanism of Action

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide works by binding to the catalytic site of PLD, inhibiting its activity. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that is involved in a variety of cellular processes. By inhibiting PLD, this compound can alter the levels of phosphatidic acid in cells, leading to changes in cellular processes such as membrane trafficking and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit PLD activity in a dose-dependent manner, with IC50 values in the low micromolar range. In vivo studies have shown that this compound can alter the levels of phosphatidic acid in cells, leading to changes in cellular processes such as membrane trafficking and signal transduction. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide is its potency and selectivity for PLD. This makes it a valuable tool for studying the role of PLD in various biological systems. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it readily available for scientific research. However, one limitation of this compound is its potential toxicity. While it has been shown to be well-tolerated in vitro and in vivo studies, care should be taken when using this compound in experiments to ensure that it does not have any adverse effects on cells or animals.

Future Directions

There are many potential future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide. One area of interest is its potential use as a cancer therapeutic. While in vitro studies have shown that this compound can inhibit the growth of cancer cells, further research is needed to determine its efficacy in vivo. Additionally, this compound may have potential as a therapeutic for other diseases that are characterized by abnormal PLD activity, such as Alzheimer's disease and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a tool for studying the role of PLD in various biological systems.

Synthesis Methods

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide can be synthesized using a multi-step reaction process. The starting material is 4-fluorobenzylamine, which is reacted with ethyl 2-bromoacetate to form the intermediate ethyl 2-(4-fluorobenzylamino)acetate. This intermediate is then reacted with phthalic anhydride and triethylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-11(16(22)20-10-12-6-8-13(19)9-7-12)21-17(23)14-4-2-3-5-15(14)18(21)24/h2-9,11H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYOJSFLNMTOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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